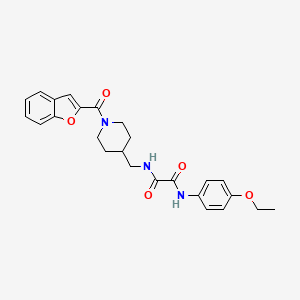

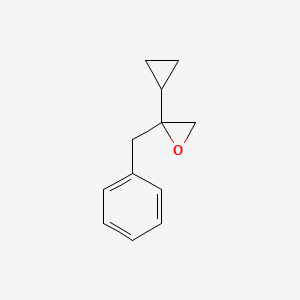

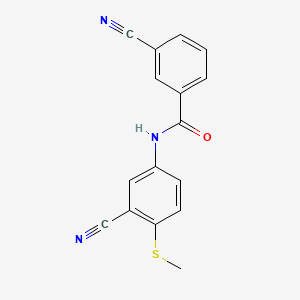

![molecular formula C20H18FNOS2 B2649930 Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705888-88-5](/img/structure/B2649930.png)

Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that contains a benzo[b]thiophene moiety, a 1,4-thiazepane ring, and a 2-fluorophenyl group . Benzo[b]thiophene is a heterocyclic compound with a five-membered ring containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic features of its constituent parts. The benzo[b]thiophene moiety would contribute aromaticity and potential for π-π interactions, while the 1,4-thiazepane ring would introduce steric bulk and potential for conformational isomerism. The 2-fluorophenyl group would be expected to contribute electronegativity and potential for halogen bonding .

Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzo[b]thiophene moiety, the 1,4-thiazepane ring, and the 2-fluorophenyl group. The benzo[b]thiophene moiety, being aromatic, might undergo electrophilic aromatic substitution reactions . The 1,4-thiazepane ring might undergo ring-opening reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its constituent parts. For example, the presence of the benzo[b]thiophene moiety might confer aromaticity and potential for π-π stacking interactions, which could influence solubility and reactivity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties : Chen et al. (2017) discussed a Pd(II)-catalyzed Sonogashira type cross-coupling reaction to produce 2-substituted benzo[b]thiophenes. This method can be applied to synthesize derivatives that exhibit fluorescence or can act as cannabinoid receptor ligands (Chen et al., 2017).

Application in Solar Cells : Zhou et al. (2013) demonstrated the use of benzo[b]thiophene derivatives in polymer solar cells. They showed that methanol treatment of these cells led to improved performance, suggesting their potential in renewable energy technologies (Zhou et al., 2013).

Anticancer Potential : Xu et al. (2017) synthesized novel pyrazoline derivatives containing benzo[b]thiophene and evaluated them against the HepG-2 cell line. One compound, in particular, showed significant anticancer activity, highlighting the potential of these compounds in cancer treatment (Xu et al., 2017).

Crystal Structure Analysis : Nagaraju et al. (2018) reported on the crystal structure of a thiophene derivative, providing insights into its potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Medicinal Chemistry Applications : Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and found them to have a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNOS2/c21-16-7-3-2-6-15(16)18-9-10-22(11-12-24-18)20(23)19-13-14-5-1-4-8-17(14)25-19/h1-8,13,18H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXAFNLCENQKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

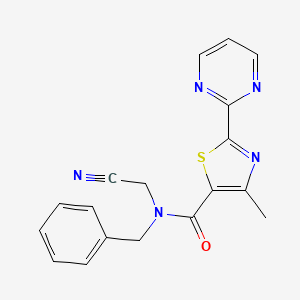

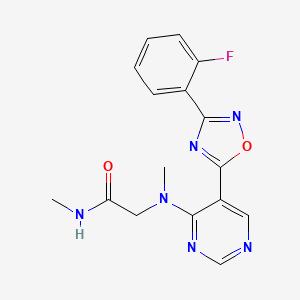

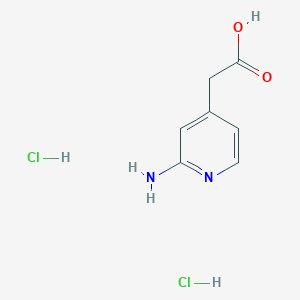

![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)

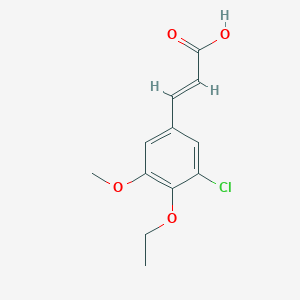

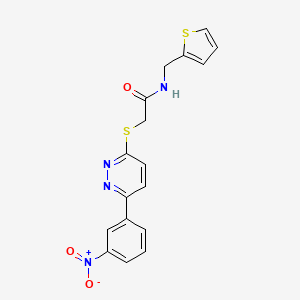

![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)

![1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-](/img/no-structure.png)